![molecular formula C19H15BrN2O3S B3206290 N-(3-acetylphenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide CAS No. 1040667-18-2](/img/structure/B3206290.png)
N-(3-acetylphenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide, also known as BZP-TAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BZP-TAA is a thioacetamide derivative of benzodiazepine receptor ligand, which has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of N-(3-acetylphenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. By enhancing the activity of the GABA-A receptor, N-(3-acetylphenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide may help to reduce anxiety and seizures.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, which may help to reduce anxiety and seizures. N-(3-acetylphenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide has also been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine, which may make it a promising treatment option for substance abuse disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-acetylphenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide in lab experiments is that it has been shown to have a relatively low toxicity profile. However, one limitation is that it has only been studied in animal models, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3-acetylphenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide. One area of interest is its potential use in treating anxiety disorders and seizures in humans. Additionally, further research is needed to determine its safety and efficacy in humans, as well as its potential use in treating substance abuse disorders.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anxiolytic and anticonvulsant properties in animal models. N-(3-acetylphenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide has also been studied for its potential use in treating substance abuse disorders, as it has been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c1-12(23)13-4-3-7-16(9-13)22-18(24)11-26-19-21-10-17(25-19)14-5-2-6-15(20)8-14/h2-10H,11H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQISHNNONYERX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.